molecular formula C7H5ClN2 B1506190 2-(5-Chloropyridin-3-yl)acetonitrile

2-(5-Chloropyridin-3-yl)acetonitrile

Cat. No.: B1506190
M. Wt: 152.58 g/mol
InChI Key: NBTAZMVKUGINSL-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H5ClN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2

InChI Key

NBTAZMVKUGINSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Conversion of the hydroxyl group to the chloride using thionyl chloride, followed by the displacement of the chloride by potassium cyanide was performed using the same procedures described for (6-trifluoromethyl-pyridin-3-yl)-acetonitrile. 1H NMR (400 MHz, CDCl3) δ ppm 8.55 (d, J=2.0 Hz, 1 H), 8.50 (d, J=1.1 Hz, 1 H), 7.73 (s, 1 H), 4.58 (s, 2 H). MS m/z 153.0
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Synthesis routes and methods II

Procedure details

A mixture of cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester (240 mg, 0.93 mmol), bromomethyl cyclopropane (375 mg, 2.78 mmol) and NaI (139 mg, 0.93 mmol) in dry dioxane (2 mL) was degassed and ButOK in THF (1.11 mL, 1.11 mmol) was added at room temperature. The resulting mixture was heated to 100-110° C. for 24 h. Saturated NH4Cl solution was added to quench the reaction at 0° C. and extracted with EtOAc (5 mL×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography on silica gel (petroleum ether/EtOAc=20:1˜5:1) to give the title compound (100 mg, yield: 44.6%). 1H NMR (CDCl3 400 MHz): δ8.94 (s, 2H), 4.09-4.01 (m, 1H), 2.05-1.95 (m, 111), 1.93-1.80 (m, 1H), 0.91-0.79 (m, 1H), 0.69-0.60 (m, 2H), 0.25-0.14 (m, 2H).
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240 mg
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375 mg
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139 mg
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1.11 mL
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Yield
44.6%

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